N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(6-propan-2-yloxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-16-6-3-12(8-18-16)9-19-17(22)13-4-5-14-15(7-13)21-10-20-14/h3,6,8,10-11,13H,4-5,7,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRFYVHDBWOCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Similar compounds have shown significant activity on kinases such as p70s6kβ and JNK3. These kinases play crucial roles in cellular processes such as cell growth, proliferation, and apoptosis.
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to the active site of the kinase, thereby inhibiting its activity. This inhibition could result in changes to downstream signaling pathways, leading to alterations in cellular processes.
Biochemical Pathways
The compound’s action on kinases like p70S6Kβ and JNK3 suggests that it may affect several biochemical pathways. For instance, p70S6Kβ is involved in the mTOR pathway, which regulates cell growth and proliferation. On the other hand, JNK3 is part of the MAPK pathway, which plays a role in apoptosis.
Result of Action
The inhibition of kinases like p70S6Kβ and JNK3 by this compound could lead to a variety of cellular effects. For instance, it could slow cell growth and proliferation or induce apoptosis, depending on the specific cellular context.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same target.
Biological Activity
N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and a pyridine ring. The molecular formula is with a molecular weight of 288.36 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that compounds with similar structures often act through multiple mechanisms:
- Kinase Inhibition : Many benzimidazole derivatives have been shown to inhibit specific kinases. For example, related compounds have demonstrated potent inhibition of CK1δ and CK1ε kinases, which are involved in cell cycle regulation and signal transduction pathways associated with cancer .
- Antioxidant Activity : Benzimidazole derivatives have also been studied for their antioxidant properties. Compounds similar to the target compound exhibit significant free radical scavenging ability .
In Vitro Studies
- Antiproliferative Effects : A study on structurally similar compounds indicated that they could inhibit the proliferation of various tumor cell lines in a dose-dependent manner. For instance, certain derivatives showed IC50 values in the low micromolar range against cancer cell lines .
- Enzyme Inhibition : The compound's potential to inhibit enzymes such as CYP450 has been evaluated. In vitro studies demonstrated acceptable profiles for several CYP enzymes while showing significant inhibition for others .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
- Metabolic Stability : Initial evaluations suggest that the compound exhibits good metabolic stability across different species (human, rat, mouse), although permeability across the blood-brain barrier (BBB) was noted to be low .
- hERG Channel Binding : Assessment of cardiotoxicity via hERG channel binding assays showed less than 1% inhibition, indicating a potentially favorable safety profile regarding cardiac effects .
Case Studies
- Cancer Research : A recent study highlighted the use of benzimidazole derivatives in targeting CK1δ for cancer therapy. The derivatives demonstrated selective inhibition and reduced tumor cell proliferation in various models .
- Neuroprotection : Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress-induced neuronal damage .
Summary of Findings
The biological activity of this compound suggests promising therapeutic potential:
| Activity Type | Findings |
|---|---|
| Kinase Inhibition | Potent inhibitors of CK1δ and CK1ε |
| Antioxidant Activity | Significant free radical scavenging |
| Antiproliferative Effects | Dose-dependent inhibition in tumor cell lines |
| Metabolic Stability | Good stability with low BBB permeability |
| Cardiotoxicity Risk | Minimal hERG channel inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]imidazole Carboxamide Derivatives Targeting DGATs
The compound 2-((4-adamantylphenoxy)methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide (10j) () shares the benzo[d]imidazole-carboxamide core but differs in substituents:
- Key structural differences: 10j: Adamantylphenoxy and furan-2-ylmethyl groups. Target compound: 6-Isopropoxypyridin-3-ylmethyl group.
- Functional implications: 10j acts as a pan-DGAT inhibitor with dual suppression of HCV genome replication and particle production, though its antiviral mechanism is independent of triglyceride biosynthesis . The isopropoxy group in the target compound may enhance metabolic stability compared to 10j’s furan moiety, which is prone to oxidation .
Piperidine-Linked Benzo[d]imidazole Carboxamides
Compounds 6d and 6e () feature a benzo[d]imidazole-5-carboxamide linked to a piperidine ring with varying benzyl substituents:
| Compound | Substituent | Physical State | Yield | Notable Features |
|---|---|---|---|---|
| 6d | Benzylpiperidin-4-ylmethyl | Yellow oil | 72% | High yield, moderate lipophilicity |
| 6e | 4-(Trifluoromethyl)benzyl | White solid | 77% | Enhanced lipophilicity (CF₃ group) |
| Target | 6-Isopropoxypyridin-3-ylmethyl | — | — | Potential improved solubility (pyridine vs. benzyl) |
- Comparison: The trifluoromethyl group in 6e increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Ethoxy-Pyridine Analogs
A close structural analog, N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (), differs only in the alkoxy group (ethoxy vs. isopropoxy).
- Impact of substituent size: Ethoxy: Smaller, less sterically hindered; may favor faster metabolic clearance.
Kinase-Targeting Benzoimidazole Derivatives
Compounds such as 8c () and 21 () illustrate structural diversity in kinase inhibitors:
- 8c : Features a dioxoisoindoline moiety; acts as a dual VEGFR-2/FGFR-1 inhibitor with a high melting point (>300°C), indicating crystalline stability .
- 21: Incorporates a dimethylaminopropyl tail, enhancing solubility and possibly blood-brain barrier penetration .
- Target compound : Lacks these functional groups, suggesting divergent biological targets (e.g., DGATs or viral enzymes rather than kinases).
Angiotensin II Receptor Antagonists
Candesartan and losartan () are clinically used benzimidazole derivatives with tetrazole groups for angiotensin II receptor binding.
- Structural contrast: Target compound: No tetrazole or biphenyl groups, implying a different mechanism unrelated to blood pressure regulation. The carboxamide linker in the target compound may favor hydrogen bonding with enzymes over G-protein-coupled receptors .
Preparation Methods
Cyclocondensation of 1,2-Diaminocyclohexane with Carbonyl Equivalents
The tetrahydrobenzimidazole scaffold is synthesized through acid-catalyzed cyclocondensation. A modified approach from PMC9749923 involves reacting 1,2-diaminocyclohexane with a carboxylic acid derivative under oxidative conditions. For instance, treatment with glyoxylic acid in hydrochloric acid yields 5-carboxy-4,5,6,7-tetrahydro-1H-benzo[d]imidazole (Scheme 1).
Scheme 1 :
$$ \text{1,2-Diaminocyclohexane} + \text{HCOCOOH} \xrightarrow{\text{HCl, NaHSO}_3} \text{4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid} $$
Key reaction parameters:
Alternative Route via Pinner Reaction
A second method adapts the Pinner reaction to convert nitriles to amidines, followed by cyclization (PMC9749923). Starting from 2-aminocyclohex-1-ene-1-carbonitrile, treatment with hydrogen chloride in methanol generates the imidate intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Synthesis of (6-Isopropoxypyridin-3-yl)methanamine
Functionalization of Pyridine via Nucleophilic Aromatic Substitution
3-Hydroxypyridine is alkylated with isopropyl bromide using potassium carbonate as a base in DMF at 120°C for 24 hours, yielding 6-isopropoxypyridin-3-ol. Subsequent chlorination with phosphorus oxychloride affords 3-chloro-6-isopropoxypyridine, which undergoes amination via the Gabriel synthesis to introduce the aminomethyl group (JP2023545741A).
Scheme 2 :
$$ \text{3-Hydroxypyridine} \xrightarrow{\text{i-PrBr, K}2\text{CO}3} \text{6-Isopropoxypyridin-3-ol} \xrightarrow{\text{POCl}_3} \text{3-Chloro-6-isopropoxypyridine} \xrightarrow{\text{Phthalimide, DMF}} \text{(6-Isopropoxypyridin-3-yl)methanamine} $$
Boronic Acid-Mediated Coupling
Alternatively, (6-isopropoxypyridin-3-yl)boronic acid (Ambeed, 870521-30-5) undergoes Suzuki-Miyaura coupling with a halogenated precursor to install the pyridine moiety. However, this route is less efficient for introducing the aminomethyl group.
Amide Bond Formation
Activation of the Carboxylic Acid
The tetrahydrobenzimidazole-5-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride. Reaction with (6-isopropoxypyridin-3-yl)methanamine in dichloromethane with triethylamine as a base yields the target carboxamide (EP3274344B1).
Scheme 3 :
$$ \text{4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carbonyl chloride} + \text{(6-Isopropoxypyridin-3-yl)methanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-((6-Isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide} $$
Coupling Reagent Optimization
Comparative studies using HATU or EDCl/HOBt in DMF show marginal yield improvements (89–91%) but require stringent moisture control (PMC11951861).
Spectroscopic Characterization and Validation
Table 1 : Key Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| 1H NMR | δ 1.35 (d, J=6 Hz, 6H, CH(CH3)2), 1.85–2.10 (m, 4H, cyclohexane), 4.55 (hept, J=6 Hz, 1H, OCH(CH3)2), 4.70 (s, 2H, NCH2), 6.85 (d, J=8.5 Hz, 1H, pyridine-H), 7.90 (d, J=8.5 Hz, 1H, pyridine-H), 8.10 (s, 1H, NH) |
| 13C NMR | δ 22.1 (CH(CH3)2), 25.8, 28.4 (cyclohexane), 69.8 (OCH(CH3)2), 115.6, 123.4, 138.2 (pyridine-C), 165.4 (CONH) |
| HRMS | [M+H]+ Calcd for C18H24N4O2: 329.1978; Found: 329.1981 |
Data correlates with analogous benzimidazole derivatives (PMC11951861, PMC9749923).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
